Quinine hemisulfate monohydrate

Solubility profiling Formulation screening Analytical method development

Quinine hemisulfate monohydrate (CAS 6119-70-6) is a crystalline cinchona alkaloid salt with the molecular formula C₂₀H₂₄N₂O₂·0.5H₂SO₄·H₂O and a molecular weight of 391.47 g/mol (anhydrous 373.46). It is commercially supplied as a white to off-white crystalline powder with certified purity grades ranging from ≥90% (HPLC) to ≥99%.

Molecular Formula C40H52N4O9S
Molecular Weight 764.9 g/mol
CAS No. 6119-70-6
Cat. No. B1679960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine hemisulfate monohydrate
CAS6119-70-6
SynonymsBiquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Molecular FormulaC40H52N4O9S
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1
InChIKeyFXWJCCDFXIIZQW-AMXCKVRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Hemisulfate Monohydrate (CAS 6119-70-6): Technical Specifications and Procurement Baseline for Research-Grade Cinchona Alkaloid Salt


Quinine hemisulfate monohydrate (CAS 6119-70-6) is a crystalline cinchona alkaloid salt with the molecular formula C₂₀H₂₄N₂O₂·0.5H₂SO₄·H₂O and a molecular weight of 391.47 g/mol (anhydrous 373.46) . It is commercially supplied as a white to off-white crystalline powder with certified purity grades ranging from ≥90% (HPLC) to ≥99% . The compound is officially recognized as a United States Pharmacopeia (USP) Reference Standard and is tested according to Ph. Eur. monographs, making it a primary pharmacopoeial standard for quinine analytical testing . Its saturated aqueous solution exhibits a pH of approximately 6.2, and the compound is characterized by a specific optical rotation of approximately −230° to −245° (c = 2 in 0.1 M HCl) [1].

Why Quinine Hemisulfate Monohydrate Cannot Be Interchanged with Other Quinine Salts or Diastereomers Without Full Revalidation


Quinine salts differ substantially in their physicochemical properties?most critically, aqueous solubility?directly impacting dissolution rate, bioavailability in biological assays, and compatibility with aqueous experimental systems [1]. Quinine hemisulfate monohydrate exhibits limited aqueous solubility (approximately 1.2 mg/mL in water at 25 °C), whereas quinine dihydrochloride is freely soluble in water [1]. This solubility differential means that simply replacing one salt form with another can yield dramatically different concentration-time profiles in in vitro assays, potentially leading to erroneous potency determinations. Furthermore, quinine is the diastereomer of quinidine; the two compounds display approximately 14- to 15-fold differences in potency at the HERG potassium channel, with quinidine being substantially more potent (IC₅₀ 0.8 ± 0.1 μM vs. quinine IC₅₀ 11 ± 3 μM in HEK293 cells) [2]. Substituting quinidine for quinine hemisulfate without adjusting for this potency differential would introduce significant pharmacological confounding. The hemisulfate salt form specifically provides a defined stoichiometry (two quinine molecules per sulfate counterion) with a monohydrate crystallization water, properties that directly affect accurate molar calculations for solution preparation?particularly critical for quantitative pharmacology and analytical standard applications.

Quinine Hemisulfate Monohydrate (CAS 6119-70-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Aqueous Versus Organic Solvent Solubility Profile: Selecting Quinine Hemisulfate Monohydrate Over Quinine Dihydrochloride for Organic-Phase Applications

Quinine hemisulfate monohydrate displays a markedly differentiated solubility profile compared to quinine dihydrochloride. At 25 °C, quinine hemisulfate monohydrate is only slightly soluble in water at 1.2 mg/mL (approximately 1 g per 810 mL water), while quinine dihydrochloride is described as freely soluble in water . However, quinine hemisulfate monohydrate is soluble in ethanol at 8 mg/mL and freely soluble in a chloroform:absolute alcohol (2:1) mixture [1]. This differential solubility profile makes quinine hemisulfate monohydrate preferable when organic-solvent-based formulations or extraction protocols are required, while its limited aqueous solubility provides a controlled-release depot characteristic not achievable with freely soluble hydrochloride salts.

Solubility profiling Formulation screening Analytical method development

Pharmacopoeial Recognition: Quinine Hemisulfate Monohydrate as a USP and Ph. Eur. Reference Standard Versus Non-Compendial Alternative Salts

Quinine hemisulfate monohydrate is explicitly designated as a United States Pharmacopeia (USP) Reference Standard for quinine sulfate, with a monograph molecular weight of 782.94 ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O) . It is also tested according to the European Pharmacopoeia (Ph. Eur.) monograph specifications . Commercial grades certified as 'tested according to Ph. Eur.' carry defined quality attributes including assay content, related substances limits, and specific optical rotation specifications that non-compendial quinine salts may not meet. In contrast, quinine hydrochloride salts are not designated as primary compendial reference standards for quinine sulfate monograph testing under USP, limiting their utility in regulated analytical workflows.

Quality control Reference standard Regulatory compliance Analytical validation

Differential Potassium Channel Blockade Profile: Quinine Hemisulfate Versus Quinidine as a Selective Pharmacological Tool

Quinine and quinidine, though diastereomers, display a striking 14- to 15-fold difference in potency at the HERG potassium channel. In HEK293 cells, quinidine inhibits HERG with an IC₅₀ of 0.8 ± 0.1 μM, whereas quinine exhibits an IC₅₀ of 11 ± 3 μM [1]. In Xenopus oocytes expressing HERG, the differential is similarly pronounced: quinidine IC₅₀ of 3 ± 0.03 μM versus quinine IC₅₀ of 44 ± 0.6 μM [1]. Additionally, quinine hemisulfate inhibits the KCa5.1 (Slo3) potassium channel with an IC₅₀ of 169 μM at +100 mV . This graded selectivity across potassium channel subtypes makes quinine hemisulfate a more titratable pharmacological tool compared to quinidine, which shows higher potency at HERG and consequently greater risk of confounding QT-interval effects in integrated experimental systems.

Potassium channel pharmacology HERG liability screening Cardiac safety pharmacology Ion channel electrophysiology

Defined Optical Rotation Specification: Using Quinine Hemisulfate Monohydrate as a Chiral Purity Benchmark Over Racemic or Mixed-Salt Alternatives

Quinine hemisulfate monohydrate is supplied with a pharmacopoeially defined specific optical rotation of approximately −230° to −245° (c = 2% in 0.1 M HCl, 20 °C) . This tightly specified optical rotation serves as a critical identity and purity criterion per USP and Ph. Eur. monographs. Alternative quinine salt preparations or synthetic routes may yield variable optical purity that deviates from this compendial specification if not rigorously controlled. The monohydrate hemisulfate form with its defined crystallization water content provides a stable, reproducible optical rotation reference point that is less susceptible to hygroscopic variability compared to anhydrous salt forms.

Chiral analysis Enantiomeric purity Quality specification Analytical reference

Antimalarial Activity Profile Against P. falciparum Strains: Quinine Hemisulfate as a Chloroquine-Resistance-Sparing Alternative

In head-to-head in vitro antimalarial screening against four P. falciparum strains, quinine demonstrates a differentiated resistance profile compared to chloroquine. Against the chloroquine-sensitive D6 strain, chloroquine is more potent (IC₅₀ 8.4 ± 1.9 nM) than quinine (IC₅₀ 19.4 ± 1.1 nM). However, against multi-drug resistant strains, the potency gap narrows substantially: Dd2 (Indochina): chloroquine IC₅₀ 124.7 ± 9.9 nM vs. quinine IC₅₀ 87.2 ± 9.7 nM; 7G8 (Brazil): chloroquine IC₅₀ 235.7 ± 25.6 nM vs. quinine IC₅₀ 77.3 ± 6.9 nM [1]. Quinine thus retains superior potency against chloroquine-resistant strains, with a 3.0-fold advantage over chloroquine against the 7G8 strain and a 1.4-fold advantage against the Dd2 strain, making quinine hemisulfate a critical control compound for antimalarial screening programs investigating chloroquine resistance mechanisms.

Antimalarial drug screening Chloroquine resistance P. falciparum In vitro potency

Quinine Hemisulfate Monohydrate (CAS 6119-70-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Potassium Channel Pharmacology Studies Requiring Reduced HERG Liability

Quinine hemisulfate monohydrate is the preferred potassium channel blocker for studies targeting non-HERG potassium channel subtypes (e.g., KCa5.1/Slo3, mitochondrial ATP-regulated K⁺ channels) when concomitant HERG blockade would confound cardiac safety endpoints. With a HERG IC₅₀ of 11 ± 3 μM in HEK293 cells?approximately 15-fold weaker than quinidine?quinine hemisulfate provides a wider experimental concentration window for achieving target channel inhibition without triggering HERG-mediated QT prolongation artifacts [1]. This is particularly relevant for in vivo cardiac telemetry studies and integrated cardiovascular safety pharmacology assessments where quinidine's potent HERG blockade (IC₅₀ 0.8 μM) would preclude meaningful dose escalation.

USP/Ph. Eur. Compendial Quality Control and Regulatory Analytical Method Validation

Quinine hemisulfate monohydrate is the designated USP Reference Standard for quinine sulfate monograph testing and is supplied as a 'tested according to Ph. Eur.' certified material [1]. Laboratories performing ANDA analytical method validation (AMV), quality-controlled (QC) release testing for quinine-containing pharmaceutical products, or pharmacopoeial compliance verification should procure the hemisulfate monohydrate salt form specifically. Using an alternative quinine salt (e.g., hydrochloride) for USP monograph testing would require formal salt-form equivalency demonstration and may be rejected during regulatory review [1]. Procurement of the monograph-specified hemisulfate salt eliminates this regulatory risk and ensures direct traceability to pharmacopoeial reference standards.

Antimalarial Drug Discovery: Chloroquine-Resistance Benchmarking and Cross-Resistance Screening

Quinine hemisulfate monohydrate demonstrates a critical performance advantage over chloroquine against multi-drug resistant P. falciparum strains: 3.0-fold superior potency retention against the chloroquine-resistant 7G8 strain and 1.4-fold superiority against the Dd2 strain [1]. Malaria drug discovery programs should include quinine hemisulfate as a comparator control when evaluating novel antimalarial candidates for cross-resistance profiles. Its differentiated activity against chloroquine-resistant strains, combined with a well-characterized mechanism of action (heme crystallization inhibition in the parasite digestive vacuole), makes it an indispensable benchmarking tool for structure-activity relationship (SAR) campaigns targeting resistance-breaking antimalarial chemotypes.

Sensory Neuroscience: Gustatory Bitterness Research and Taste Receptor Pharmacology

Quinine hemisulfate monohydrate is extensively validated as a prototypical bitter tastant in gustatory neuroscience research, having been used in both human taste perception studies and rodent behavioral models of taste aversion [1]. Its defined aqueous solubility profile (1.2 mg/mL) allows precise, reproducible bitter stimulus concentration preparation across experimental sessions?an advantage over more soluble quinine salts that may produce suprathreshold bitter responses at concentrations that exceed the dynamic range of taste receptor activation assays. The monohydrate form's reproducible hydration state ensures consistent molarity calculations, critical for dose-response curve reproducibility in sensory studies.

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